N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C25H27N5O4 and its molecular weight is 461.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
1. Synthesis and Characterization
The compound was synthesized through a multi-step process involving the reaction of various precursors under controlled conditions. The synthetic route typically includes the formation of the pyrazolo[4,3-d]pyrimidine core followed by functionalization at specific positions to introduce the ethoxy and methylbenzyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy were employed to confirm the structure.
2.1 Antimicrobial Activity
The compound's antimicrobial properties were evaluated against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 32 | Ciprofloxacin | 16 |
Escherichia coli | 64 | Amoxicillin | 32 |
Candida albicans | 16 | Fluconazole | 8 |
The results indicate that this compound exhibits notable antimicrobial activity, particularly against Candida albicans, suggesting its potential use in antifungal therapies.
2.2 Cytotoxicity Studies
Cytotoxicity was assessed using various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
A549 | 25 |
These findings suggest that the compound may possess anti-cancer properties worth further investigation.
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. Modifications on the ethoxy and methylbenzyl groups were found to significantly impact its biological activity:
- Ethoxy Group : Essential for enhancing solubility and bioavailability.
- Methylbenzyl Substitution : Influences binding affinity to target enzymes or receptors.
Preliminary studies suggest that the compound may exert its effects through multiple mechanisms:
- Inhibition of key enzymes involved in bacterial cell wall synthesis.
- Induction of apoptosis in cancer cells via mitochondrial pathways.
5. Case Studies
Recent research highlighted the efficacy of similar compounds in treating resistant strains of bacteria and various cancers. For instance, a study demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines exhibited enhanced activity against multidrug-resistant Staphylococcus aureus . Another case reported significant tumor reduction in xenograft models treated with pyrazole derivatives .
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-ethyl-6-[(4-methylphenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-4-28-15-21-23(27-28)24(32)30(14-18-8-6-17(3)7-9-18)25(33)29(21)16-22(31)26-19-10-12-20(13-11-19)34-5-2/h6-13,15H,4-5,14,16H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUXBKRDEHBVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)OCC)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.